2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone
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Overview
Description
2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H5BrFIO It is a halogenated ketone, characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid. The reaction is typically carried out under mild conditions, making it suitable for industrial production. The process involves the use of thionyl chloride as a reagent, followed by the addition of diethyl malonate and magnesium chloride .
Industrial Production Methods
For industrial production, the reaction conditions are optimized to ensure high yield and purity. The process involves heating the reactants to a specific temperature, followed by the addition of solvents such as toluene and ethyl acetate. The final product is obtained through a series of purification steps, including extraction and column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted phenyl ethanones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) on the phenyl ring. This unique combination of halogens imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5BrFIO |
---|---|
Molecular Weight |
342.93 g/mol |
IUPAC Name |
2-bromo-1-(5-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |
InChI Key |
ONOXUJAQDFSWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CBr)I |
Origin of Product |
United States |
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